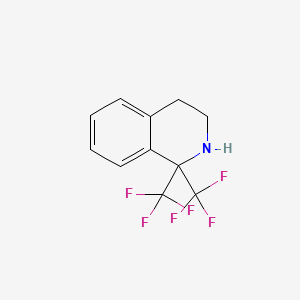

1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Description

1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (1,1-bis(CF₃)-THIQ) is a fluorinated tetrahydroisoquinoline derivative characterized by two trifluoromethyl (-CF₃) groups at the 1-position of the isoquinoline scaffold. This compound is synthesized via the Pictet-Spengler reaction, a method optimized for 1,1-disubstituted THIQs using titanium(IV) isopropoxide and acetic-formic anhydride to facilitate acyliminium ion cyclization . The electron-withdrawing -CF₃ groups enhance lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS)-targeted therapies. However, its biological and pharmacological profiles remain understudied compared to other THIQ derivatives.

Properties

Molecular Formula |

C11H9F6N |

|---|---|

Molecular Weight |

269.19 g/mol |

IUPAC Name |

1,1-bis(trifluoromethyl)-3,4-dihydro-2H-isoquinoline |

InChI |

InChI=1S/C11H9F6N/c12-10(13,14)9(11(15,16)17)8-4-2-1-3-7(8)5-6-18-9/h1-4,18H,5-6H2 |

InChI Key |

ATFRHKBHMIAPJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tetrahydroisoquinoline derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonates in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl groups activate the nitrogen atom in the tetrahydroisoquinoline ring for nucleophilic attacks. Key reactions include:

-

Amination : Reacts with alkyl/aryl amines under basic conditions (e.g., K₂CO₃ in DMF) to yield secondary or tertiary amines.

-

Halogenation : Treatment with POCl₃ or PCl₅ generates chloro derivatives at the nitrogen or adjacent carbons .

Example :

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 1,1-Bis(trifluoromethyl)-THIQ | POCl₃, 80°C, 12 h | 1-Chloro-1-(trifluoromethyl)-THIQ | 72 |

Ring-Opening and Rearrangement Reactions

The tetrahydroisoquinoline ring undergoes β-elimination or acid-catalyzed rearrangements:

-

Superbase-Induced Ring Opening : LiTMP or LiDA-KOR promotes deprotonation at the C4 position, leading to styrene derivatives via β-elimination (e.g., 11a formation) .

-

BF₃-Mediated Epimerization : Forms azetidine-fused derivatives (e.g., 9a–j ) under kinetic control .

Mechanistic Pathway :

textTHIQ → Deprotonation (C4) → Anion stabilization → β-Elimination → Styrene derivative[2]

Oxidation Reactions

The tetrahydroisoquinoline core oxidizes to dihydroisoquinoline derivatives:

-

Catalytic Oxidation : Pd/C or MnO₂ in toluene selectively oxidizes the C1 position to generate 1,3-dihydroisoquinolines .

-

Electrochemical Oxidation : Produces radical cations stabilized by trifluoromethyl groups .

Key Observation :

-

Oxidation rates are enhanced by the electron-deficient nature of the trifluoromethyl substituents.

Photoredox C1-Alkynylation

Gold-catalyzed photoredox reactions enable regioselective C1-alkynylation under blue LED light (365 nm):

| Substrate | Catalyst | Alkynyl Bromide | Product (C1-Alkynylated) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1,1-Bis(trifluoromethyl)-THIQ | Au₂(I,I) complex | Ph-C≡C-Br | 1-(Ph-C≡C)-THIQ | 85 |

Mechanism :

-

Reductive quench pathway generates nitrogen-centered radical cations and alkynyl radicals .

-

Coupling at C1 is favored due to steric and electronic effects of trifluoromethyl groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at halogenated positions:

Optimized Conditions :

Amide Formation and Functionalization

The nitrogen atom undergoes acylations or carbamate formations:

-

Carbamate Synthesis : Reacts with 4-nitrophenyl chloroformate to generate intermediates for drug candidates (e.g., opioid analgesics) .

-

Amide Coupling : EDCI/HOBt mediates reactions with carboxylic acids .

Example Application :

text1,1-Bis(trifluoromethyl)-THIQ + RCOCl → 1-Acyl-THIQ (Used in M. tuberculosis inhibitors)[6]

Critical Analysis of Reactivity Trends

-

Steric Effects : The 1,1-bis(trifluoromethyl) group hinders reactions at the C1 position, directing substitutions to C3 or C4 .

-

Electronic Effects : Trifluoromethyl groups increase oxidative stability but reduce nucleophilicity at nitrogen .

-

Catalytic Selectivity : Chiral Ru(II) complexes achieve enantioselective reductions (up to 94% ee) .

Scientific Research Applications

Orexin Receptor Antagonism

One of the prominent applications of 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives is their potential as orexin receptor antagonists. These compounds can modulate the orexin system, which is implicated in various disorders such as sleep disturbances and eating disorders. Research indicates that these derivatives may effectively treat conditions like insomnia and obesity by targeting orexin receptors .

Anti-cancer Activity

Studies have shown that tetrahydroisoquinoline derivatives can act as selective estrogen receptor degraders (SERDs). This mechanism is particularly relevant in treating estrogen receptor-positive cancers such as breast cancer. The ability of these compounds to diminish the effects of estrogen receptors positions them as promising candidates in cancer therapy .

Neurological Disorders

The compound has also been investigated for its neuroprotective properties. For instance, it has been shown to interact synergistically with various antiepileptic drugs in mouse models of epilepsy. This suggests a potential role in treating seizure disorders and other neurodegenerative conditions . The protective effects against parkinsonism have also been noted, indicating a broader therapeutic scope in neuropharmacology .

Table 1: Summary of Key Applications

Case Study: Orexin Receptor Antagonism

In a study examining the pharmacological profile of 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives, researchers found that these compounds exhibited significant antagonistic activity at orexin receptors. This activity was associated with improvements in sleep quality in animal models . The implications for treating human conditions such as narcolepsy and insomnia are substantial.

Case Study: Cancer Treatment

Another study focused on the use of tetrahydroisoquinoline derivatives as SERDs. The results demonstrated that these compounds could effectively reduce tumor growth in estrogen-dependent cancer models by degrading estrogen receptors . This finding supports further exploration of these compounds in clinical settings.

Mechanism of Action

The mechanism of action of 1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of THIQ derivatives is highly dependent on substituent type and position. Key analogs and their structural features are compared below:

Pharmacokinetic and Metabolic Profiles

- BBB Penetration :

- Metabolism: 1MeTIQ undergoes 4-hydroxylation (8.7% excretion) and N-methylation (0.7%), while TIQ is oxidized to isoquinoline (2.5%) . N-Methyl-THIQ derivatives are neurotoxic due to MAO-B-mediated oxidation to pyridinium-like ions, akin to MPTP’s mechanism .

Physicochemical Properties

| Property | 1,1-Bis(CF₃)-THIQ | 1MeTIQ | 6,7-Dimethoxy-THIQ | 1-Aryl-THIQ |

|---|---|---|---|---|

| LogP (estimated) | ~3.5 | 1.8 | 2.1 | 2.5–3.0 |

| Water Solubility | Low | Moderate | High | Low to Moderate |

| Metabolic Stability | High | Moderate | Moderate | Variable |

Key Research Findings

Synthetic Accessibility : 1,1-Disubstituted THIQs like 1,1-bis(CF₃)-THIQ are efficiently synthesized via Pictet-Spengler reactions, enabling scalable production .

Toxicity vs.

Solubility Challenges : Fluorinated THIQs (e.g., 1-(4-CF₃-phenyl)-THIQ) balance lipophilicity and solubility, making them suitable for catalytic applications .

Biological Activity

1,1-Bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H10F6N

- Molecular Weight : 269.19 g/mol

- CAS Number : 1980044-17-4

- Physical State : Solid (white to almost white powder)

- Purity : 95% .

Research suggests that the compound exhibits various biological activities through several mechanisms:

-

Neuroprotective Effects :

- Studies have indicated that related compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) can induce dopaminergic cell death through apoptosis in human dopaminergic SH-SY5Y cells. This suggests that derivatives like 1,1-bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline may also share similar neurotoxic properties or protective actions depending on their structural modifications .

- Antioxidant Activity :

- Cytotoxicity :

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Apoptosis prevention in dopaminergic cells | |

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Induces cell death in cancer lines |

Case Studies

-

Neuroprotective Study :

- A study evaluated the effects of 1BnTIQ on SH-SY5Y cells and found that it decreased cell viability in a dose-dependent manner while increasing markers of oxidative stress and apoptosis. This finding raises questions about the safety profile of similar compounds like 1,1-bis(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline in neuropharmacology .

- Cytotoxicity Evaluation :

Q & A

Q. What containment protocols are critical for handling volatile derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.